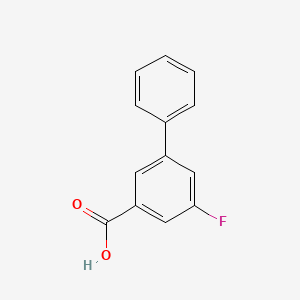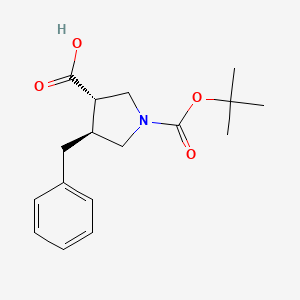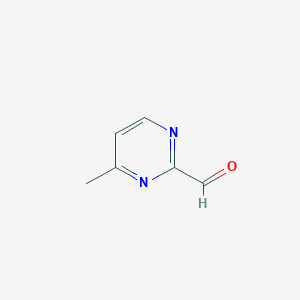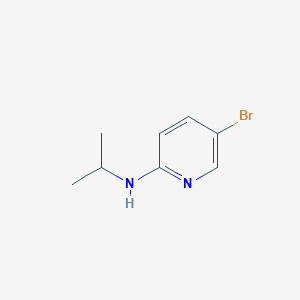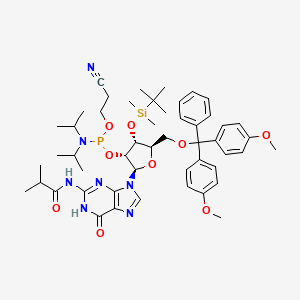
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite
Übersicht
Beschreibung
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is a high-quality, DMT protected nucleoside . It has a molecular weight of 971.18 and its IUPAC name is (2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-2-(6-hydroxy-2-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl)(bis(dimethylamino)methyl)phosphonite . This compound has been shown to be anticancer and can be used as an activator for enzymatic reactions .
Synthesis Analysis
The synthesis of this compound involves reacting 5’-O-DMT guanosine with isobutyryl chloride to form an intermediate. This intermediate is then reacted with the 3’ - hydroxyl group of silylated cytidine to form the desired product .Molecular Structure Analysis
The molecular formula of this compound is C50H68N7O9PSi . The InChI code is 1S/C49H67N8O9PSi/c1-32(2)43(58)53-46-52-42-39(44(59)54-46)51-31-57(42)45-41(65-67(63-29-17-28-50)47(55(6)7)56(8)9)40(66-68(12,13)48(3,4)5)38(64-45)30-62-49(33-18-15-14-16-19-33,34-20-24-36(60-10)25-21-34)35-22-26-37(61-11)27-23-35/h14-16,18-27,31-32,38,40-41,45,47H,17,29-30H2,1-13H3,(H2,52,53,54,58,59)/t38-,40-,41-,45-,67?/m1/s1 .Chemical Reactions Analysis
This compound has been used to develop receptor-like approaches for high fidelity base pairing at the 3’-terminus . It has also been found to have a destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The physical form and other properties of this compound are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Trinucleotide Synthesis : This compound is utilized in the synthesis of trinucleotide building blocks for both solution and solid-phase methods, facilitating the coupling reactions in solid-phase phosphoramidite approach (Suchsland, Appel, & Müller, 2018).
Fluorination Reactions : It's used in the synthesis of fluorinated nucleosides, which are stable under specific conditions used in solid-phase synthesis (Solodinin, Helmkay, Ollivier, & Yan, 2020).
Diastereocontrolled Synthesis : The compound plays a role in diastereocontrolled synthesis of dinucleoside phosphorothioates, demonstrating excellent diastereoselectivity in certain conditions (Oka, Wada, & Saigo, 2002).
Synthesis of 3'-Thioribonucleosides : It is integral in the synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides, utilizing phosphoramidite chemistry (Sun, Yoshida, & Piccirilli, 1997).
Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : This chemical is used in the solid-phase synthesis of oligonucleotide glycoconjugates, showcasing its versatility in nucleic acid chemistry (Katajisto, Heinonen, & Lönnberg, 2004).
Purification of Oligoribonucleotides : It aids in the purification process of synthetic oligoribonucleotides, ensuring the integrity of phosphate linkages in RNA (Mullah & Andrus, 1996).
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



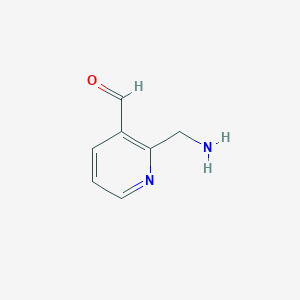
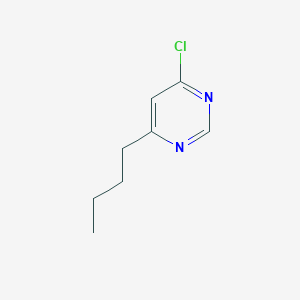
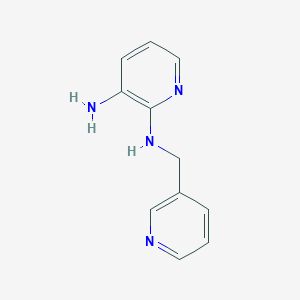
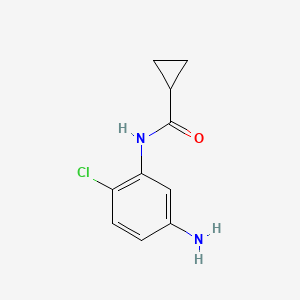
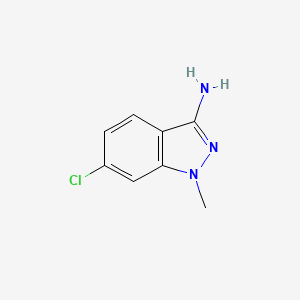
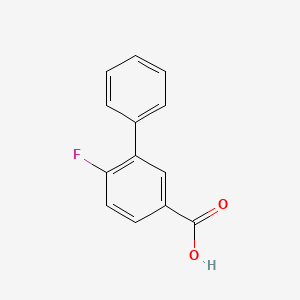
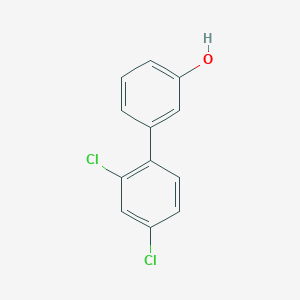
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
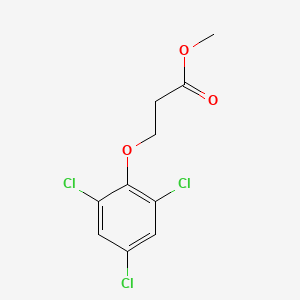
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
